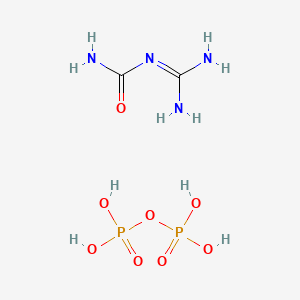
Einecs 265-729-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 265-729-0, also known as White Spirit, is a petroleum-derived clear liquid commonly used as a solvent in paints, varnishes, and other coatings. It is a mixture of aliphatic, alicyclic, and aromatic hydrocarbons, typically containing 15-20% aromatic hydrocarbons. White Spirit is widely used in industrial and household applications due to its effective solvency properties and relatively low toxicity compared to other solvents .
Méthodes De Préparation
White Spirit is produced through the distillation of petroleum. The process involves the following steps:
Distillation: Crude oil is heated and separated into different fractions based on boiling points. White Spirit is obtained from the middle distillate fraction.
Hydrotreating: The distillate is treated with hydrogen in the presence of a catalyst to remove sulfur and other impurities.
Fractionation: The treated distillate is further separated into specific hydrocarbon ranges to produce different grades of White Spirit.
Analyse Des Réactions Chimiques
White Spirit primarily undergoes the following types of chemical reactions:
Oxidation: White Spirit can be oxidized to form various oxygenated compounds, such as alcohols, aldehydes, and carboxylic acids.
Substitution: Aromatic hydrocarbons in White Spirit can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrogenation: Aromatic hydrocarbons can be hydrogenated to form alicyclic hydrocarbons under high pressure and temperature in the presence of a catalyst.
Applications De Recherche Scientifique
White Spirit has numerous applications in scientific research, including:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry for dissolving non-polar compounds.
Biology: Employed in histology for tissue processing and staining.
Medicine: Utilized in pharmaceutical formulations and as a cleaning agent for medical equipment.
Industry: Widely used in the production of paints, varnishes, adhesives, and cleaning agents.
Mécanisme D'action
The effectiveness of White Spirit as a solvent is due to its ability to dissolve a wide range of non-polar substances. The mixture of aliphatic, alicyclic, and aromatic hydrocarbons allows it to interact with various chemical structures, breaking intermolecular forces and facilitating the dissolution process. The specific molecular targets and pathways depend on the particular application and the substances involved .
Comparaison Avec Des Composés Similaires
White Spirit is often compared to other hydrocarbon solvents, such as:
Naphtha: Similar in composition but typically contains a higher percentage of aromatic hydrocarbons.
Mineral Spirits: A more refined version of White Spirit with lower aromatic content and reduced odor.
Turpentine: Derived from pine resin, it has a different chemical composition and a stronger odor.
White Spirit is unique due to its balanced composition of aliphatic, alicyclic, and aromatic hydrocarbons, making it a versatile solvent with a wide range of applications .
Propriétés
Numéro CAS |
84946-04-3 |
|---|---|
Formule moléculaire |
C2H10N4O8P2 |
Poids moléculaire |
280.07 g/mol |
Nom IUPAC |
diaminomethylideneurea;phosphono dihydrogen phosphate |
InChI |
InChI=1S/C2H6N4O.H4O7P2/c3-1(4)6-2(5)7;1-8(2,3)7-9(4,5)6/h(H6,3,4,5,6,7);(H2,1,2,3)(H2,4,5,6) |
Clé InChI |
ROTUFYXLQWBGNR-UHFFFAOYSA-N |
SMILES canonique |
C(=NC(=O)N)(N)N.OP(=O)(O)OP(=O)(O)O |
Numéros CAS associés |
84946-05-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate](/img/structure/B14489246.png)
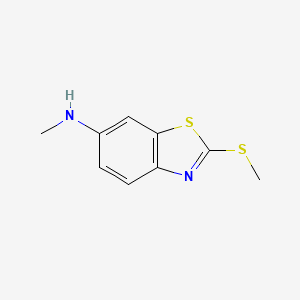
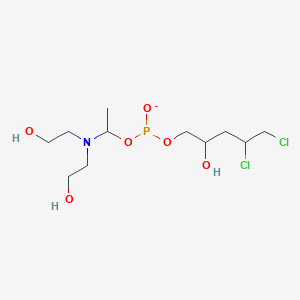
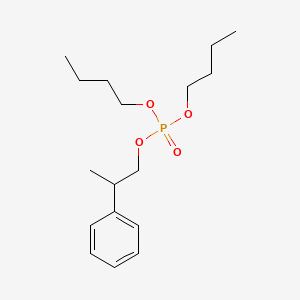
![2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol](/img/structure/B14489288.png)
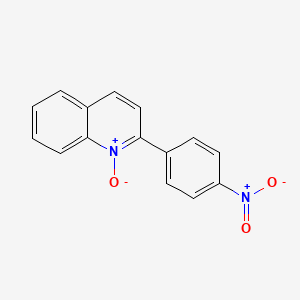
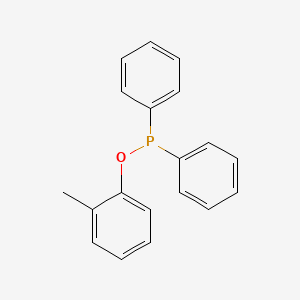
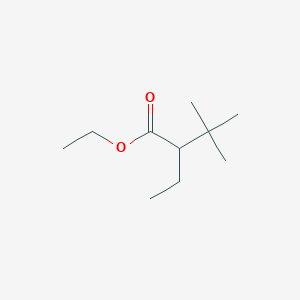
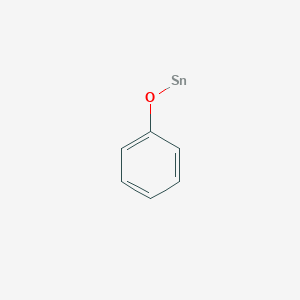
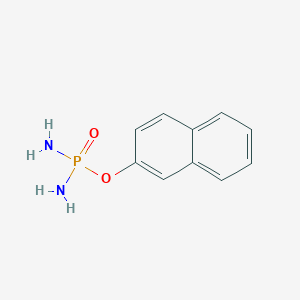
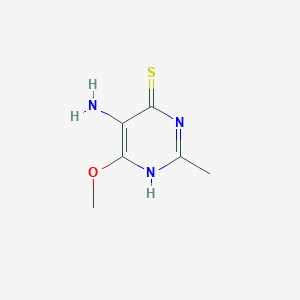
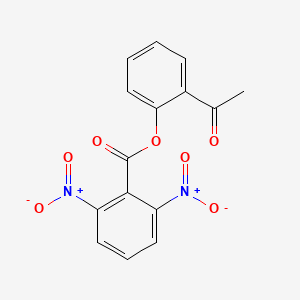
![2H-Naphth[2,3-f]isoindole-2-propanaminium, 4,11-diamino-1,3,5,10-tetrahydro-N,N,N-trimethyl-1,3,5,10-tetraoxo-, methyl sulfate](/img/structure/B14489333.png)
